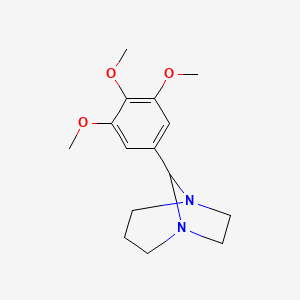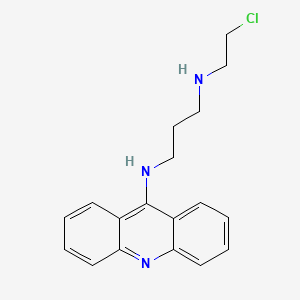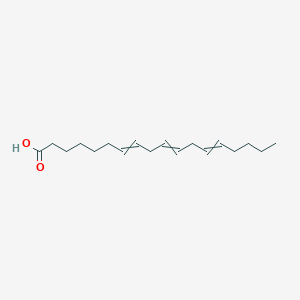
Octadeca-7,10,13-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-7,10,13-trienoic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is characterized by an 18-carbon unbranched backbone with three double bonds at positions 7, 10, and 13. This compound is one of the many structural isomers of octadecatrienoic acid, which differ in the position and configuration of the double bonds along the carbon chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadeca-7,10,13-trienoic acid typically involves the use of vegetable oils, which are rich in triglycerides containing fatty acids. The double bonds in the hydrocarbon chain of these fatty acids enable their chemical modification. One common method is the epoxidation of vegetable oils, which involves the reaction of the double bonds with peracids or ion-exchange resins in the presence of metallic catalysts .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from natural sources such as tung oil and bitter gourd oils. These oils are rich in conjugated linolenic acids, which can be isolated and further processed to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Octadeca-7,10,13-trienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: The double bonds in the compound can participate in substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens and other electrophilic reagents can be used for substitution reactions
Major Products: The major products formed from these reactions include hydroperoxides, saturated fatty acids, and halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Octadeca-7,10,13-trienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various polymers and other chemical compounds.
Biology: The compound is studied for its role in cell membrane structure and function.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of octadeca-7,10,13-trienoic acid involves its incorporation into cellular lipids, where it promotes lipid peroxidation and cell death. This process is mediated by acyl-CoA synthetase long-chain family member 1 (ACSL1), which facilitates the incorporation of the compound into neutral lipids such as triacylglycerols. This lipid peroxidation leads to ferroptosis, a form of regulated cell death .
Vergleich Mit ähnlichen Verbindungen
α-Linolenic acid (9Z,12Z,15Z): Found in many cooking oils.
γ-Linolenic acid (6Z,9Z,12Z): Found in evening primrose oil.
Punicic acid (9Z,11E,13Z): Found in pomegranate seed oil.
Uniqueness: Octadeca-7,10,13-trienoic acid is unique due to its specific double bond configuration (7, 10, 13) and its ability to induce ferroptosis, which is distinct from the mechanisms of action of other similar compounds .
Eigenschaften
CAS-Nummer |
71652-89-6 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
octadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,8-9,11-12H,2-4,7,10,13-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
DGWUMEQJYAUDBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCC=CCC=CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


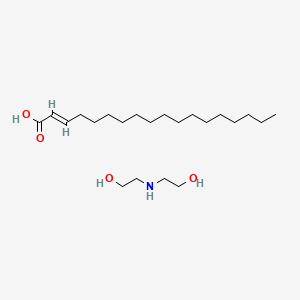


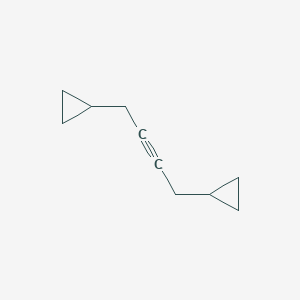
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
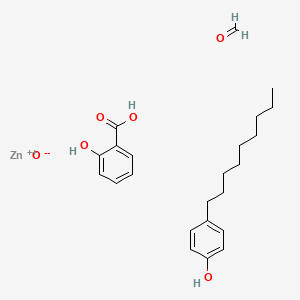
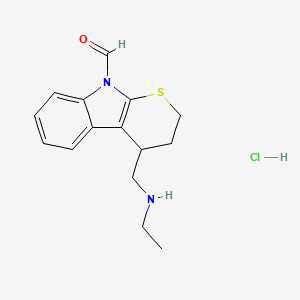
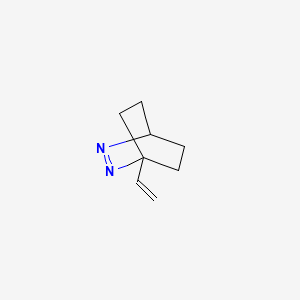
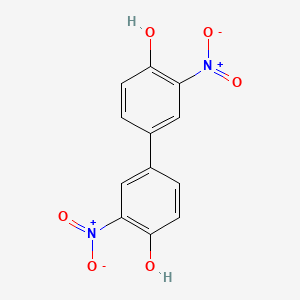
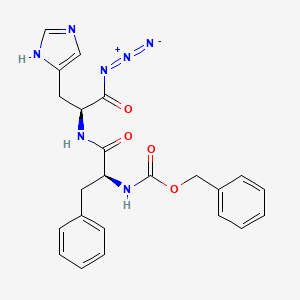
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)

